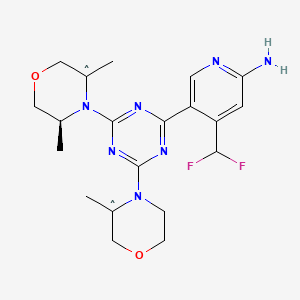
Thulium, tris(eta5-2,4-cyclopentadien-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium, tris(eta5-2,4-cyclopentadien-1-yl)-, also known as tris(cyclopentadienyl)thulium, is a chemical compound with the formula C15H15Tm. It is a coordination complex where a thulium ion is bonded to three cyclopentadienyl ligands.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thulium, tris(eta5-2,4-cyclopentadien-1-yl)- typically involves the reaction of thulium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
This includes maintaining strict control over reaction conditions to ensure the purity and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Thulium, tris(eta5-2,4-cyclopentadien-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form thulium(IV) species.
Reduction: It can be reduced to form thulium(II) species.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thulium(IV) oxide, while reduction could produce thulium(II) chloride .
Applications De Recherche Scientifique
Thulium, tris(eta5-2,4-cyclopentadien-1-yl)- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and as a catalyst in organic reactions.
Biology: The compound’s unique properties are being explored for potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems.
Mécanisme D'action
The mechanism by which thulium, tris(eta5-2,4-cyclopentadien-1-yl)- exerts its effects involves the interaction of the thulium ion with various molecular targets. The cyclopentadienyl ligands stabilize the thulium ion, allowing it to participate in a range of chemical reactions. The specific pathways involved depend on the application and the nature of the interacting molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(cyclopentadienyl)lanthanum
- Tris(cyclopentadienyl)cerium
- Tris(cyclopentadienyl)praseodymium
Uniqueness
Thulium, tris(eta5-2,4-cyclopentadien-1-yl)- is unique due to the specific electronic configuration of the thulium ion, which imparts distinct chemical properties compared to other lanthanide cyclopentadienyl complexes. This uniqueness makes it particularly valuable in specialized applications such as advanced materials and catalysis .
Propriétés
Formule moléculaire |
C15H3Tm-12 |
|---|---|
Poids moléculaire |
352.12 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;thulium(3+) |
InChI |
InChI=1S/3C5H.Tm/c3*1-2-4-5-3-1;/h3*1H;/q3*-5;+3 |
Clé InChI |
JUKHILDRDGGUCE-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Tm+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)

![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)
![3-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-amine](/img/structure/B12349961.png)
![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)



![rac-(1R,4S,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile](/img/structure/B12349988.png)

![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)
![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)

